4-Fluorophenyl 4-ethylbenzoate

Description

Contextualization of Aromatic Esters in Modern Organic Synthesis and Advanced Materials Science

Aromatic esters are a significant class of organic compounds characterized by an ester functional group attached to an aromatic ring. evitachem.comchemsrc.com Their general structure, Ar-COO-R, where 'Ar' is an aromatic group and 'R' is an alkyl or aryl substituent, forms the basis of their diverse chemical and physical properties. chemsrc.com These compounds are not merely laboratory curiosities; they are foundational components in numerous industrial sectors. In materials science, aromatic esters are utilized in the production of polymers and other advanced materials. evitachem.comchemsrc.com Certain aromatic esters are being investigated as phase change materials (PCMs) for thermal energy storage, particularly for high-temperature applications where they offer high densities. tcichemicals.com In organic synthesis, they serve as crucial intermediates for producing more complex molecules, including pharmaceuticals and agrochemicals. evitachem.comchemsrc.com The ester linkage is relatively stable but can be hydrolyzed under acidic or basic conditions, a reactivity that is exploited in various chemical transformations. chemsrc.com

Significance of Fluorine Substitution in Aromatic Systems: Electronic, Steric, and Conformational Influences

The incorporation of fluorine into organic molecules, particularly into aromatic systems, imparts unique and often highly desirable properties. Fluorine is the most electronegative element, and its substitution onto an aromatic ring significantly alters the molecule's electronic landscape. This can influence acidity (pKa), dipole moment, and reactivity. The judicious placement of fluorine can enhance metabolic stability and bioavailability in drug candidates without disrupting the molecule's ability to interact with its biological target. nih.govnih.gov

Specifically, single-site fluorination is a widely used strategy in medicinal chemistry to block metabolic hydroxylation at that position, thereby improving the pharmacokinetic profile of a compound. nih.goveurjchem.com Beyond electronics, the steric size of fluorine (van der Waals radius of 1.47 Å, compared to hydrogen's 1.20 Å) can influence molecular conformation. In fluorinated phenyl benzoates, this substitution can affect the mesomorphic (liquid crystal) properties, with the extent and position of fluorination favoring different liquid crystal phases. chemicalbook.com

Overview of 4-Fluorophenyl 4-ethylbenzoate (B1233868): Structural Archetype and Research Potential within Fluorinated Organic Chemistry

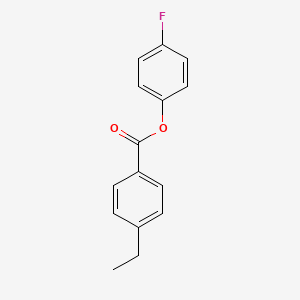

4-Fluorophenyl 4-ethylbenzoate (CAS No. 100633-60-1) is a specific aromatic ester that serves as a structural archetype for this class of compounds. evitachem.com It consists of a 4-ethylbenzoic acid moiety linked via an ester bond to a 4-fluorophenol (B42351) moiety. This structure combines the features of a substituted benzoate (B1203000) with the influential effects of a fluorine atom on the phenyl ring.

While extensive research on this specific molecule is not widely published, its structure suggests significant research potential. The presence of both an alkyl group (ethyl) and a halogen (fluorine) on a rigid biphenyl-like ester core is characteristic of molecules used in liquid crystal research. chemicalbook.com The compound's polarity and molecular shape could be conducive to forming ordered mesophases. Furthermore, as a fluorinated organic molecule, it represents a potential building block for creating more complex structures in pharmaceutical or agrochemical discovery, leveraging the known benefits of fluorine incorporation. nih.gov

Scope and Objectives of Academic Inquiry on this compound

Given the limited specific data in the public domain, academic inquiry into this compound would be well-defined. The primary objectives would be:

Synthesis and Purification: To develop and optimize a reliable synthetic route to the compound with high purity. Common methods include the esterification of 4-ethylbenzoic acid with 4-fluorophenol.

Structural and Physicochemical Characterization: To fully characterize the molecule using modern spectroscopic techniques (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) and to experimentally verify its physical properties, such as its melting point, which is reported to be in the range of 25-27 °C. evitachem.com

Exploration of Material Properties: To investigate its potential as a liquid crystal or a phase change material, studying its thermal behavior using techniques like Differential Scanning Calorimetry (DSC) and polarized optical microscopy.

Evaluation as a Synthetic Intermediate: To assess its utility as a precursor in the synthesis of other novel compounds, taking advantage of the reactivity of the fluorinated aromatic ring.

Detailed Research Findings

Physicochemical Data

The known properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 100633-60-1 | evitachem.com |

| Molecular Formula | C₁₅H₁₃FO₂ | evitachem.com |

| Molecular Weight | 244.26 g/mol | evitachem.com |

| Melting Point | 25-27 °C | evitachem.com |

For context, the properties of its chemical precursors and a related, non-fluorinated ester are provided in the following table. This comparison highlights the influence of the structural components on the final compound's properties.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting/Boiling Point |

| 4-Fluorophenol | 371-41-5 | C₆H₅FO | 112.10 | 45-48 °C (mp) |

| 4-Ethylbenzoic acid | 619-64-7 | C₉H₁₀O₂ | 150.17 | 112-114 °C (mp) |

| Ethyl 4-ethylbenzoate | 36207-13-3 | C₁₁H₁₄O₂ | 178.23 | 245-247 °C (bp) |

Data sourced from publicly available chemical databases and suppliers.

Anticipated Synthesis and Characterization

The synthesis of this compound would most likely be achieved through standard esterification protocols. A common and efficient method involves the reaction of 4-ethylbenzoyl chloride (prepared from 4-ethylbenzoic acid and a chlorinating agent like thionyl chloride) with 4-fluorophenol in the presence of a base such as pyridine (B92270) or triethylamine. Alternatively, direct condensation of 4-ethylbenzoic acid and 4-fluorophenol using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is a viable route.

Upon successful synthesis, the structural confirmation would rely on spectroscopic analysis:

FT-IR Spectroscopy: An infrared spectrum would be expected to show a strong absorption band around 1730-1740 cm⁻¹ corresponding to the C=O stretch of the aromatic ester, and C-F stretching bands in the 1250-1000 cm⁻¹ region.

¹H NMR Spectroscopy: The proton NMR spectrum should display characteristic signals for the ethyl group (a triplet and a quartet), along with two sets of doublets in the aromatic region, corresponding to the para-substituted phenyl rings.

¹³C NMR Spectroscopy: The carbon NMR would show distinct signals for the carbonyl carbon of the ester, the carbons of the two aromatic rings (with splitting patterns for the carbons near the fluorine atom), and the two carbons of the ethyl group.

Mass Spectrometry: The molecular ion peak would be expected at an m/z value corresponding to the molecular weight of 244.26.

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl) 4-ethylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c1-2-11-3-5-12(6-4-11)15(17)18-14-9-7-13(16)8-10-14/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSNZOPVYRFOKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30545858 | |

| Record name | 4-Fluorophenyl 4-ethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100633-60-1 | |

| Record name | 4-Fluorophenyl 4-ethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of 4 Fluorophenyl 4 Ethylbenzoate and Advanced Derivatives

Classical Esterification Routes and Mechanistic Investigations

Classical methods for ester synthesis remain fundamental in both laboratory and industrial settings. These routes are generally characterized by their directness but often require specific conditions to overcome equilibrium limitations and the lower reactivity of phenols compared to aliphatic alcohols.

Fischer-Speier esterification is a primary method involving the direct reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. nih.gov For the synthesis of 4-Fluorophenyl 4-ethylbenzoate (B1233868), this would involve reacting 4-ethylbenzoic acid with 4-fluorophenol (B42351). However, the direct esterification of phenols under classical Fischer conditions is often inefficient due to the lower nucleophilicity of the phenolic hydroxyl group. commonorganicchemistry.com

To drive the reaction towards the product, several optimization strategies have been developed. These typically involve removing water as it is formed or using a large excess of one reactant. nih.gov Modern approaches focus on enhancing reaction kinetics and yields through alternative catalysts and energy sources.

Key Optimization Strategies:

Catalysis : While strong Brønsted acids like sulfuric acid are traditional catalysts, Lewis acids and other catalytic systems have been shown to be effective. For instance, N-bromosuccinimide (NBS) has been successfully used to catalyze the esterification of substituted benzoic acids, with an optimal catalyst loading of 7 mol% at 70 °C. mdpi.com Moisture-tolerant zirconium complexes have also been employed, circumventing the need for water scavengers. nih.govacs.org

Microwave Irradiation : The use of sealed-vessel microwave conditions can dramatically reduce reaction times and improve yields for the esterification of substituted benzoic acids. academicpublishers.orgresearchgate.net This technique allows for rapid heating to temperatures that might be difficult to achieve with conventional heating, overcoming the activation energy barrier more efficiently. researchgate.net

Solvent-Free Conditions : Performing the reaction under neat or solvent-free conditions, often facilitated by microwave irradiation or specific catalysts, can improve efficiency and align with the principles of green chemistry. researchgate.net

| Strategy | Description | Typical Conditions/Catalysts | Advantages |

|---|---|---|---|

| Catalyst Variation | Employing non-traditional acid catalysts to improve efficiency and tolerance to reaction conditions. | N-bromosuccinimide (NBS) mdpi.com, Zirconium complexes nih.govacs.org, Brønsted acidic ionic liquids researchgate.net | Higher yields, milder conditions, potential for catalyst recycling. mdpi.com |

| Microwave-Assisted Synthesis | Using microwave energy to accelerate the reaction. | Sealed-vessel, specific time intervals for catalyst addition. researchgate.net | Significant reduction in reaction time, improved yields. academicpublishers.org |

| Water Removal | Shifting the equilibrium toward the product by removing water. | Azeotropic distillation (e.g., with toluene), use of dehydrating agents. | Increased conversion and yield in an equilibrium-limited reaction. nih.gov |

Beyond direct acid-catalyzed reactions, various coupling methodologies have been developed for ester bond formation, often employing transition metal catalysts. These methods can offer greater substrate scope and milder reaction conditions. One of the primary strategies involves the cross-coupling of carboxylic acids or their derivatives with aryl halides. acs.org

A specific, modern approach that yields 4-Fluorophenyl 4-ethylbenzoate involves an iron-catalyzed C(sp²)–C(sp³) cross-coupling reaction. mdpi.com In this documented procedure, 4-fluorophenyl 4-chlorobenzoate (B1228818) is coupled with ethylmagnesium chloride in the presence of an iron catalyst to produce the target compound. While this particular example starts from a pre-formed ester and modifies the acid portion, it highlights the power of modern coupling reactions in accessing complex ester structures. The synthesis was achieved with a 51% yield. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Yield | Reference |

|---|---|---|---|---|

| 4-fluorophenyl 4-chlorobenzoate | C₂H₅MgCl (Ethylmagnesium chloride) | Fe(acac)₃, DMI, THF, 0 °C | 51% | mdpi.com |

Advanced Synthetic Approaches Utilizing Activating Agents and Precursors

To circumvent the often harsh conditions or equilibrium limitations of classical esterification, advanced synthetic routes rely on the activation of the carboxylic acid. This strategy involves converting the carboxylic acid into a more reactive intermediate, which is then readily attacked by the phenol (B47542).

Carbodiimide-mediated coupling is a very mild and widely used method for forming ester and amide bonds. The Steglich esterification is a notable variant, particularly effective for substrates that are sensitive to acid. commonorganicchemistry.comorganic-chemistry.org In this protocol, a carboxylic acid (4-ethylbenzoic acid) is activated by a carbodiimide (B86325) reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI). peptide.comchemistrysteps.com

The mechanism involves the formation of a highly reactive O-acylisourea intermediate from the reaction between the carboxylic acid and the carbodiimide. organic-chemistry.org This intermediate is then susceptible to nucleophilic attack by the alcohol or phenol (4-fluorophenol). A key component of the Steglich esterification is the use of a catalytic amount of 4-(dimethylamino)pyridine (DMAP), which acts as an acyl transfer catalyst, significantly accelerating the reaction, especially for sterically hindered substrates or less nucleophilic alcohols like phenols. organic-chemistry.orgnih.gov

| Reagent | Full Name | Byproduct | Solubility of Byproduct | Key Features |

|---|---|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Insoluble in most organic solvents. peptide.com | Easy removal of byproduct by filtration; not suitable for solid-phase synthesis. peptide.com |

| EDCI (EDC) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC-derived urea | Water-soluble. peptide.cominterchim.fr | Byproduct removed by aqueous workup; ideal for biological applications and solution-phase synthesis. peptide.com |

The mixed anhydride (B1165640) method increases the electrophilicity of the carboxylic acid by converting it into an anhydride. To synthesize this compound, 4-ethylbenzoic acid would first be reacted with an acylating agent like ethyl chloroformate or pivaloyl chloride in the presence of a base (e.g., triethylamine). uomustansiriyah.edu.iq This creates a mixed anhydride intermediate.

This reactive intermediate is then treated with 4-fluorophenol. The phenolic oxygen attacks one of the two carbonyl carbons of the anhydride. The regioselectivity of this attack is crucial and is influenced by steric and electronic factors of the anhydride. Generally, the nucleophile will attack the more electrophilic and less sterically hindered carbonyl center. researchgate.net The use of certain substituted benzoic anhydrides in conjunction with Lewis acid or basic catalysts has been shown to be a powerful method for the synthesis of esters. jst.go.jptcichemicals.com

One of the most reliable and long-standing methods for preparing esters, particularly from phenols, involves a two-step sequence via an acyl halide. libretexts.org

Formation of the Acyl Halide : 4-Ethylbenzoic acid is first converted into its more reactive acyl chloride derivative, 4-ethylbenzoyl chloride. This is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.comlibretexts.org

Esterification : The resulting 4-ethylbenzoyl chloride is then reacted directly with 4-fluorophenol. This reaction is highly favorable and usually proceeds under mild conditions. A stoichiometric amount of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is commonly added to act as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct. libretexts.orgnih.gov

This method is highly effective due to the high reactivity of the acyl chloride intermediate, leading to excellent yields of the final ester product. googleapis.com

Transition Metal-Catalyzed Cross-Coupling for Ester Bond Formation (e.g., Iron-catalyzed C(sp2)–C(sp3) cross-coupling for structurally related compounds)

Transition metal-catalyzed cross-coupling reactions represent a powerful strategy in organic synthesis for the formation of C-C and C-heteroatom bonds. While traditional methods for synthesizing this compound often rely on esterification, the principles of cross-coupling are crucial for creating advanced derivatives and structurally related compounds.

Iron-catalyzed cross-coupling has garnered attention as a more sustainable and economical alternative to methods using precious metals like palladium. nih.govacs.org These reactions are effective for forming C(sp²)–C(sp³) bonds, which could be applied to synthesize precursors of this compound. For instance, an iron catalyst could facilitate the coupling of an aryl Grignard reagent with an alkyl halide. nih.gov This approach offers a versatile route to introduce various functional groups, enabling the design of novel esters with specific electronic and steric characteristics. Research has demonstrated the utility of iron catalysis in coupling α-allenyl esters with Grignard reagents to produce 1,3-dienes and in the cross-coupling of alkyl Grignards with aryl chlorobenzenesulfonates. nih.govnih.gov These examples highlight the potential of iron-catalyzed reactions in the synthesis of complex organic molecules. nih.govnih.gov

Catalytic Strategies in the Synthesis of this compound

Catalysis is fundamental to the efficient synthesis of esters such as this compound, providing pathways with lower activation energies, enhanced reaction rates, and improved selectivity.

The classic Fischer-Speier esterification remains a widely used method for synthesizing esters. This reaction involves treating a carboxylic acid (4-ethylbenzoic acid) with an alcohol (4-fluorophenol) in the presence of a Brønsted acid catalyst like sulfuric acid (H₂SO₄) or a Lewis acid. mdpi.com The acid catalyst activates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. mdpi.com Lewis acids, such as metal triflates, can also catalyze esterification, often under milder conditions than Brønsted acids. researchgate.netescholarship.orgrsc.orgrsc.org The synergy between Brønsted and Lewis acids has been shown to enhance catalytic activity in some cases. researchgate.netescholarship.orgrsc.orgrsc.org

Table 1: Comparison of Acid Catalysts in Esterification

| Catalyst Type | Example | Mechanism of Action |

|---|---|---|

| Brønsted Acid | H₂SO₄, p-TsOH | Protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. mdpi.com |

Phase-Transfer Catalysis for Interfacial Reaction Enhancement

Phase-transfer catalysis (PTC) is a valuable technique for reactions involving reactants in immiscible phases. crdeepjournal.orgresearchgate.netresearchgate.net In the synthesis of this compound, PTC can facilitate the reaction between the salt of 4-fluorophenol (in an aqueous or solid phase) and 4-ethylbenzoyl chloride (in an organic phase). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the phenoxide anion to the organic phase for reaction. crdeepjournal.org This method can lead to faster reactions and milder conditions. crdeepjournal.orgresearchgate.net Chiral phase-transfer catalysts have also been developed for asymmetric synthesis. austinpublishinggroup.com

Organocatalytic Approaches to Ester Synthesis

Organocatalysis offers a metal-free alternative for ester synthesis. Small organic molecules can be used to accelerate these reactions. For example, 4-(dimethylamino)pyridine (DMAP) is an effective nucleophilic catalyst for the acylation of alcohols. In the synthesis of this compound, DMAP can be used with an activating agent like a carbodiimide to facilitate the reaction between 4-ethylbenzoic acid and 4-fluorophenol. This approach is part of a growing field of organocatalysis that includes various asymmetric transformations. researchgate.netacs.orgrsc.org

Nanoparticle-Mediated Catalysis (e.g., ZnO nanoparticles for related ester synthesis)

Nanoparticles are effective catalysts due to their high surface-area-to-volume ratio. mdpi.com Zinc oxide (ZnO) nanoparticles, for instance, have been successfully employed as reusable and environmentally friendly catalysts for esterification reactions. oup.comresearchgate.net The proposed mechanism involves the adsorption of both the carboxylic acid and the alcohol onto the nanoparticle surface, facilitating the reaction. oup.com This method aligns with green chemistry principles by allowing for milder conditions and catalyst recycling. nih.gov Other metal and metal oxide nanoparticles, including those based on gold and palladium, have also shown catalytic activity in various organic transformations. mdpi.comacs.orgchemrxiv.org

Table 2: Examples of Nanoparticle-Mediated Reactions

| Nanoparticle Catalyst | Reaction Type | Key Advantages |

|---|---|---|

| ZnO | Esterification | Reusability, eco-friendliness, mild conditions. oup.comgoogle.com |

| Gold | Decarboxylative Cross-Coupling | Single-electron transfer catalysis, reusability. chemrxiv.org |

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles aims to minimize the environmental impact of chemical processes. researchgate.netacs.orgresearchgate.netsemanticscholar.org For the synthesis of this compound, these principles can be implemented in several ways:

Atom Economy : Designing syntheses to maximize the incorporation of reactant atoms into the final product. Direct esterification, which produces water as the only byproduct, is preferable to methods that generate more waste. acs.org

Safer Solvents and Auxiliaries : Reducing or replacing hazardous solvents with greener alternatives like water or ionic liquids, or conducting reactions under solvent-free conditions. researchgate.netresearchgate.net

Catalysis : Utilizing catalytic reagents instead of stoichiometric ones to reduce waste. The use of recyclable catalysts, such as solid-supported or nanoparticle catalysts, is particularly beneficial. semanticscholar.org

Energy Efficiency : Performing reactions at ambient temperature and pressure to conserve energy. Microwave-assisted synthesis can also be a more energy-efficient alternative. researchgate.netathensjournals.gr

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible. acs.orgathensjournals.gr

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-ethylbenzoic acid |

| 4-fluorophenol |

| Sulfuric acid |

| p-Toluenesulfonic acid |

| Scandium(III) triflate |

| Titanium tetrachloride |

| Tetrabutylammonium bromide |

| 4-(dimethylamino)pyridine |

| Zinc oxide |

| Gold |

Solvent-Free and Aqueous Reaction Media Development

The reduction or elimination of volatile organic solvents is a primary goal in green chemistry. This has spurred the development of syntheses conducted in solvent-free or aqueous environments, which drastically reduces chemical waste and associated hazards.

Solvent-Free Synthesis: Mechanochemistry, particularly high-speed ball milling (HSBM), has emerged as a powerful technique for conducting reactions without a solvent medium. rsc.orgrsc.org In this method, mechanical energy is used to initiate chemical reactions between solid reactants. rsc.org For the synthesis of aromatic esters, this approach avoids the use of environmentally harmful solvents and can lead to different reactivity or catalyst requirements compared to solution-based protocols. rsc.org

Research into the solvent-free esterification of benzoic acids with various phenols has demonstrated the viability of this technique. rsc.org In a representative protocol, the carboxylic acid and phenol are milled at room temperature in the presence of a catalyst system, such as iodine (I₂) with potassium hypophosphite (KH₂PO₂) or potassium iodide (KI) with triethyl phosphite (B83602) (P(OEt)₃). rsc.org These reactions are often rapid, with significant product formation occurring within 20 to 60 minutes, and provide moderate to high yields. rsc.org This methodology is noted for being transition-metal-free and not requiring pre-functionalization of the reactants. rsc.org

Table 1: Comparison of Solvent-Free Esterification Catalyst Systems

| Catalyst System | Typical Reaction Time | Reported Yield Range | Key Advantages |

|---|---|---|---|

| I₂ / KH₂PO₂ | ~20 min | 45% - 91% | Faster reaction time. rsc.org |

| KI / P(OEt)₃ | ~60 min | 24% - 85% | Avoids use of elemental iodine. rsc.org |

Aqueous Reaction Media: Performing esterification in water presents a challenge due to the low solubility of many organic reactants. However, Phase-Transfer Catalysis (PTC) provides an effective solution for facilitating reactions in biphasic aqueous-organic systems. crdeepjournal.orgptfarm.pl PTC involves a catalyst, typically a quaternary ammonium salt, that transports a reactant anion (like a carboxylate) from the aqueous phase into the organic phase where the other reactant (like a phenol) is dissolved. crdeepjournal.org This allows the reaction to proceed at the interface or within the organic phase. researchgate.net

For the synthesis of aromatic esters, an aqueous solution of the carboxylic acid salt can be reacted with an alkylating agent. google.com The use of a phase-transfer catalyst is crucial for transporting the carboxylate anion across the phase boundary. google.com This approach is a cornerstone of green chemistry by utilizing water as a benign solvent, though it may still require an organic solvent to dissolve one of the reactants, creating a biphasic system. ptfarm.pl The efficiency of PTC is influenced by factors such as the hydrophobicity of the reactants and the structure of the catalyst. researchgate.net

Microwave-Assisted and Sonochemical Synthesis Enhancements

Alternative energy sources like microwaves and ultrasound have been shown to dramatically enhance reaction rates, improve yields, and promote cleaner reactions compared to conventional heating methods.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis utilizes the ability of polar molecules to generate heat rapidly and uniformly when subjected to microwave irradiation. mdpi.com This localized, efficient heating can lead to significant reductions in reaction times, often from hours to minutes, and can improve product yields by minimizing the formation of byproducts. acs.org

In the context of esterification, microwave irradiation has been successfully applied to the synthesis of various aryl and alkyl esters. mdpi.com For instance, the direct esterification of benzoic acids with alcohols can be efficiently catalyzed by non-metal catalysts like N-fluorobenzenesulfonimide (NFSi) under microwave conditions. mdpi.com A typical procedure involves heating the mixture of carboxylic acid, alcohol, and catalyst in a microwave reactor at a set temperature (e.g., 120 °C) for a short duration (e.g., 30 minutes). mdpi.com This method is valued for its simple procedure, energy savings, and use of an air- and water-tolerant catalyst. mdpi.com The combination of microwave heating with continuous flow reactors represents a further advancement, allowing for scalable and highly efficient production. nih.gov

Sonochemical Synthesis: Sonochemistry utilizes the energy of high-frequency ultrasound to induce acoustic cavitation in a liquid medium—the formation, growth, and implosion of microscopic bubbles. This process generates localized hot spots of extreme temperature and pressure, which can dramatically accelerate reaction rates. tandfonline.comkemdikbud.go.id This technique is noted for its mild reaction conditions, operational simplicity, and ability to produce high yields of clean products. kemdikbud.go.id

The esterification of aromatic and other carboxylic acids has been successfully achieved using sonication. tandfonline.comresearchgate.net In a typical sonochemical esterification, the carboxylic acid and alcohol are mixed with a catalytic amount of a strong acid, like sulfuric acid, and subjected to ultrasonic irradiation at ambient or slightly elevated temperatures. tandfonline.comkemdikbud.go.id For example, the synthesis of ethyl cinnamate (B1238496) from cinnamic acid and ethanol (B145695) under ultrasonic waves at 60°C for 40 minutes resulted in a yield of 96.61%. kemdikbud.go.id This demonstrates that sonochemistry can make esterification reactions significantly more efficient and faster than classical methods. kemdikbud.go.id

Atom Economy and Reaction Efficiency Analysis in Sustainable Synthesis

A central tenet of sustainable synthesis is maximizing the incorporation of reactant atoms into the final product, a concept quantified by atom economy. wikipedia.org Reaction efficiency, a broader metric, also considers yield, energy consumption, and the environmental impact of reagents and purification processes.

Atom Economy: The theoretical atom economy of a reaction is calculated by dividing the molecular mass of the desired product by the sum of the molecular masses of all reactants. The ideal reaction has an atom economy of 100%.

The direct Fischer-Speier esterification of 4-ethylbenzoic acid and 4-fluorophenol produces this compound and water as the only byproduct. This reaction is highly atom-economical.

Reaction: C₉H₁₀O₂ (4-ethylbenzoic acid) + C₆H₅FO (4-fluorophenol) → C₁₅H₁₃FO₂ (product) + H₂O

Molecular Weights: 150.17 g/mol + 112.11 g/mol → 244.26 g/mol + 18.02 g/mol

Atom Economy: [244.26 / (150.17 + 112.11)] x 100% = 93.2%

Microwave and Sonochemical Methods: These techniques enhance efficiency by dramatically reducing reaction times and energy input compared to conventional heating. mdpi.comkemdikbud.go.id The high yields often obtained also mean less unreacted starting material to separate and recycle. kemdikbud.go.id

The development of recyclable heterogeneous catalysts further improves efficiency by allowing the catalyst to be easily removed from the reaction mixture and reused over multiple cycles, a key advantage over homogenous catalysts that can be difficult to separate. organic-chemistry.org The ultimate goal of these advanced methodologies is to create a synthesis pathway that is not only high-yielding but also economically viable and environmentally benign.

Advanced Spectroscopic and Diffractional Characterization of 4 Fluorophenyl 4 Ethylbenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering unparalleled atomic-level information. preprints.org For 4-Fluorophenyl 4-ethylbenzoate (B1233868), a combination of one-dimensional and multi-dimensional NMR experiments in solution, alongside solid-state NMR, provides a complete picture of its molecular architecture and behavior.

Multi-dimensional NMR techniques are indispensable for unambiguously assigning proton (¹H) and carbon (¹C) signals and mapping the covalent framework of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For 4-Fluorophenyl 4-ethylbenzoate, a COSY spectrum would prominently feature cross-peaks connecting the methyl protons (-CH₃) to the methylene (B1212753) protons (-CH₂-) of the ethyl group. It would also show correlations between the ortho and meta protons on both the 4-ethylbenzoate and 4-fluorophenyl rings.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly attached to heteronuclei, most commonly ¹³C. libretexts.org An HMQC or HSQC spectrum simplifies the assignment process by directly linking each proton signal to its corresponding carbon signal, showing one-bond C-H correlations.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is crucial for piecing together the molecular skeleton by identifying longer-range couplings (typically 2-4 bonds) between protons and carbons. libretexts.org It provides definitive evidence for the connectivity between different functional groups. For instance, it would show correlations from the methylene protons of the ethyl group to the carboxyl carbon of the benzoate (B1203000) moiety and the adjacent aromatic carbon. Crucially, it would also show a key correlation between the protons on the 4-fluorophenyl ring and the ester carbonyl carbon, confirming the ester linkage.

Table 1: Predicted Key HMBC Correlations for this compound

| Protons (¹H) | Correlated Carbons (¹³C) | Type of Information Gained |

| Methylene (-CH₂-) | Carbonyl (C=O) | Confirms ethyl group is part of the ethylbenzoate fragment. |

| Methylene (-CH₂-) | Aromatic C (ipso- to ethyl) | Connects ethyl group to the phenyl ring. |

| Aromatic H (ortho to ester) | Carbonyl (C=O) | Connects the fluorophenyl ring to the ester functional group. |

| Aromatic H (ortho to ethyl) | Carbonyl (C=O) | Confirms the structure of the 4-ethylbenzoate moiety. |

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. arxiv.orgresearchgate.net Solid-state NMR (SSNMR) is a powerful, non-destructive technique for identifying and characterizing polymorphs, as it is highly sensitive to the local environment of each nucleus. preprints.orgnih.gov

Different polymorphs of this compound would arise from variations in molecular packing and intermolecular interactions in the crystal lattice. These differences would manifest in the SSNMR spectrum as distinct sets of chemical shifts for the carbon and fluorine nuclei. If the asymmetric unit of a crystal contains more than one molecule (Z' > 1), SSNMR can resolve separate signals for the crystallographically inequivalent molecules. By analyzing the chemical shifts and cross-polarization dynamics, SSNMR, often combined with X-ray diffraction, can provide a detailed description of the number of molecules in the asymmetric unit, their conformations, and their packing arrangements. nih.govsumitomo-chem.co.jp

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. biophysics.orgnumberanalytics.com The chemical shift of ¹⁹F is exceptionally sensitive to its electronic environment, making it an excellent probe for studying electronic perturbations and conformational changes. biophysics.orgd-nb.info

In this compound, the ¹⁹F chemical shift provides direct insight into the electronic character of the 4-fluorophenyl ring. The electron-withdrawing ester group influences the electron density around the fluorine atom. Furthermore, the chemical shift can be affected by the molecule's conformational preferences, specifically the dihedral angle between the fluorophenyl ring and the plane of the ester group. Changes in solvent, temperature, or binding to a receptor can alter this conformation, leading to measurable changes in the ¹⁹F chemical shift. This sensitivity allows for the detailed study of intermolecular interactions and subtle structural dynamics. biophysics.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. uni-siegen.de These methods are complementary; IR spectroscopy measures changes in the dipole moment, while Raman spectroscopy detects changes in polarizability during a vibration. scm.comedinst.com Together, they provide a detailed fingerprint of the functional groups present and their chemical environment.

The vibrational spectrum of this compound is characterized by contributions from the 4-fluorophenyl ring, the 4-ethylphenyl group, and the central ester linkage. The electronic perturbations caused by the fluorine atom and the ethyl group can be observed as shifts in the characteristic frequencies of these groups compared to unsubstituted phenyl benzoate. researchgate.net

Key vibrational modes include:

C=O Stretching: A strong, prominent band in the IR spectrum, typically around 1720-1740 cm⁻¹, characteristic of the ester carbonyl group. Its exact position is sensitive to electronic effects from the aromatic rings.

C-O Stretching: Two distinct C-O stretching vibrations associated with the ester group (Ar-C(=O)-O and O-Ar) are expected in the 1300-1050 cm⁻¹ region.

Aromatic C=C Stretching: Multiple bands in the 1610-1450 cm⁻¹ region arise from the stretching vibrations within the two phenyl rings.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are found just below 3000 cm⁻¹.

C-F Stretching: A strong band in the IR spectrum, typically in the 1250-1100 cm⁻¹ range, is indicative of the C-F bond.

Ethyl Group Vibrations: CH₂ and CH₃ bending (scissoring, rocking) and deformation modes appear in the 1470-1370 cm⁻¹ and lower frequency regions.

Table 2: General Vibrational Mode Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3100-3000 | ν(C-H) | Aromatic C-H Stretch |

| ~2980-2850 | ν(C-H) | Aliphatic C-H Stretch (Ethyl) |

| ~1735 | ν(C=O) | Ester Carbonyl Stretch |

| ~1610, 1510, 1470 | ν(C=C) | Aromatic Ring Stretch |

| ~1460, 1380 | δ(C-H) | Aliphatic C-H Bend (Ethyl) |

| ~1270 | ν(C-O) | Asymmetric Ester C-O Stretch |

| ~1220 | ν(C-F) | C-F Stretch |

| ~1110 | ν(C-O) | Symmetric Ester C-O Stretch |

| ~840 | γ(C-H) | Aromatic C-H Out-of-Plane Bend (para-disubstituted) |

Note: Frequencies are approximate and based on data for similar compounds. ν = stretching, δ = in-plane bending, γ = out-of-plane bending. researchgate.net

Molecules with rotatable bonds, like the C-O single bonds of the ester group in this compound, can exist as different conformational isomers (conformers). While the energy barrier to rotation is typically low, at reduced temperatures or in a crystalline state, specific conformers may be stabilized.

Vibrational spectroscopy is a sensitive tool for identifying the presence of multiple conformers. Each conformer has a unique three-dimensional structure and, consequently, a distinct set of vibrational frequencies. researchgate.net This can lead to the appearance of split peaks or shoulders on existing bands in the spectrum, where each component corresponds to a different conformer. The carbonyl stretching region (ν(C=O)) is particularly sensitive to conformational changes, as the local electronic environment and mechanical coupling are altered with rotation around the ester bonds. By analyzing these subtle differences in the vibrational fingerprint, it is possible to identify and characterize the different conformational isomers present in a sample. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a powerful tool for probing the electronic structure of molecules by measuring the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy orbitals. wikipedia.orgtechnologynetworks.com For organic compounds like this compound, the primary absorptions arise from π→π* and n→π* electronic transitions within the molecule's chromophores. wikipedia.orglkouniv.ac.in The principal chromophoric systems in this molecule are the two substituted benzene (B151609) rings and the carbonyl group of the ester linkage.

The UV-Vis spectrum of this compound is dominated by absorptions originating from the substituted benzenoid rings. spcmc.ac.in The electronic transitions within a benzene ring are sensitive to the nature of the attached substituents, which can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity (εmax). spcmc.ac.incdnsciencepub.com

The two aromatic rings in this compound possess distinct substitution patterns that influence their electronic properties:

4-Ethylbenzoyl Group: The ethyl group (-CH₂CH₃) is an electron-donating group through an inductive effect (+I). This effect increases the electron density in the benzene ring, slightly destabilizing the ground state more than the excited state, leading to a small bathochromic (red) shift to a longer wavelength compared to unsubstituted benzoate.

4-Fluorophenyl Group: The fluorine atom is a halogen substituent that exhibits a dual electronic effect: a strong electron-withdrawing inductive effect (-I) and an electron-donating mesomeric or resonance effect (+M). cdnsciencepub.com Because fluorine is highly electronegative, the inductive effect typically outweighs the resonance effect, causing a net withdrawal of electron density. This can lead to a hypsochromic (blue) shift, moving the absorption to a shorter wavelength. spcmc.ac.in

The interaction of these substituents with the aromatic π-systems modifies the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The resulting spectrum is a composite of the transitions from both rings, often appearing as complex, overlapping bands. upi.edu

| Chromophore/Substituent | Expected Transition Type | Predicted λmax (nm) | Effect of Substituent |

| 4-Ethylbenzoyl | π→π | ~240-250 | Bathochromic Shift (relative to benzoyl) |

| 4-Fluorophenyl | π→π | ~230-240 | Hypsochromic Shift (relative to phenyl) |

| Carbonyl (C=O) | n→π | >280 | Weak, often obscured by π→π bands |

Note: The data in this table are illustrative predictions based on established principles of UV-Vis spectroscopy and substituent effects.

Solvatochromism is the phenomenon where the position of a compound's absorption or emission spectrum changes with the polarity of the solvent. researchgate.net This effect provides valuable information about the difference in polarity between the molecule's electronic ground state and excited state. When a chromophore is excited, its electron distribution and, consequently, its dipole moment can change significantly.

For this compound, studying its UV-Vis spectrum in a range of solvents with varying polarities (e.g., from non-polar hexane (B92381) to polar aprotic DMSO and polar protic ethanol) can reveal the nature of its molecular interactions in solution. researchgate.netnih.gov

Positive Solvatochromism (Bathochromic Shift): If the excited state is more polar than the ground state, polar solvents will stabilize the excited state more effectively, lowering its energy and causing a shift to a longer wavelength.

Negative Solvatochromism (Hypsochromic Shift): If the ground state is more polar, it will be preferentially stabilized by polar solvents, increasing the energy gap for the transition and causing a shift to a shorter wavelength. researchgate.net

Given the presence of the polar C=O and C-F bonds, this compound possesses a significant ground-state dipole moment. Solvatochromic studies would elucidate how this dipole moment changes upon electronic excitation, offering insight into the charge distribution in the molecule's excited states. nih.gov

| Solvent | Polarity | Expected λmax Shift (π→π*) | Primary Interaction Type |

| n-Hexane | Non-polar | Reference | van der Waals forces |

| Dichloromethane | Polar Aprotic | Slight Bathochromic | Dipole-dipole |

| Ethanol (B145695) | Polar Protic | Moderate Bathochromic/Hypsochromic | Dipole-dipole, Hydrogen Bonding |

| DMSO | Polar Aprotic | Significant Bathochromic | Dipole-dipole |

Note: The data in this table represent expected trends based on solvatochromic principles for aromatic esters.

X-ray Diffraction Analysis of Crystalline and Supramolecular Architectures

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. uhu-ciqso.es It provides precise data on bond lengths, bond angles, and the packing of molecules in the crystal lattice, which is governed by intermolecular interactions.

Single-crystal X-ray diffraction (SC-XRD) analysis, performed on a well-ordered single crystal, can unambiguously determine the absolute structure of this compound. youtube.com This technique would provide precise coordinates for each atom, confirming the molecular connectivity and conformation, such as the dihedral angle between the two aromatic rings.

Furthermore, SC-XRD is crucial for elucidating the supramolecular architecture. The crystal packing is stabilized by a network of weak non-covalent interactions. dntb.gov.ua For this compound, these would likely include:

C–H···O Hydrogen Bonds: Interactions between aromatic or ethyl C-H groups and the carbonyl oxygen atom.

C–H···F Interactions: Weak hydrogen bonds involving the fluorine atom as an acceptor. rsc.org

π–π Stacking: Attractive, non-covalent interactions between the electron-rich π-systems of adjacent aromatic rings.

Understanding these interactions is fundamental to crystal engineering and predicting the material's physical properties. acs.orgnih.gov

| Parameter | Expected Information from SC-XRD | Plausible Value/System |

| Crystal System | The symmetry of the unit cell | Monoclinic or Orthorhombic |

| Space Group | The specific symmetry elements present | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | e.g., a=10-15, b=5-10, c=15-20 Å; β=90-100° |

| Bond Lengths (e.g., C=O) | Precise interatomic distances | ~1.20 Å |

| Dihedral Angle | Torsion angle between the two phenyl rings | 40-70° |

| Intermolecular Contacts | Distances of C-H···O, C-H···F, π-π stacking | 2.5-3.5 Å |

Note: The values in this table are illustrative examples based on known crystal structures of similar aromatic esters and fluorinated compounds. rjlbpcs.commdpi.com

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of a bulk, polycrystalline sample. spectroscopyonline.com It is faster than SC-XRD and is used to obtain a characteristic diffraction pattern for the material.

The primary applications of PXRD for this compound include:

Phase Identification: The PXRD pattern serves as a fingerprint for the crystalline phase, allowing for confirmation of the compound's identity by comparing the experimental pattern to one calculated from single-crystal data. spectroscopyonline.com

Crystallinity Assessment: The sharpness and intensity of the diffraction peaks provide a measure of the sample's crystallinity. Broad halos indicate the presence of amorphous content, while sharp peaks are characteristic of a well-ordered crystalline material.

Polymorphism Screening: Many organic molecules can crystallize in multiple different crystal structures, a phenomenon known as polymorphism. particle.dk Each polymorph has a unique PXRD pattern and can exhibit different physical properties. PXRD is the primary tool used to screen for and identify different polymorphs of this compound that may form under various crystallization conditions. particle.dk

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

| 15.5° | 5.71 | 45 |

| 20.8° | 4.27 | 100 |

| 23.1° | 3.85 | 60 |

| 25.2° | 3.53 | 85 |

| 28.9° | 3.09 | 50 |

Note: This table presents a hypothetical powder diffraction pattern to illustrate the type of data obtained from a PXRD experiment.

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Elucidation and Isotopic Abundance Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the molecular formula of a compound and investigating its structure through controlled fragmentation. nih.gov It measures mass-to-charge ratios (m/z) with extremely high accuracy (typically to four or five decimal places), allowing for the unambiguous determination of elemental compositions.

For this compound (Molecular Formula: C₁₅H₁₃FO₂), HRMS would first confirm its exact mass. The fragmentation pathways under ionization (e.g., Electron Ionization) provide structural information. Key fragmentation processes for benzoate esters are well-established and involve the cleavage of bonds adjacent to the carbonyl group. pharmacy180.com

The expected fragmentation pathway would include:

Molecular Ion (M⁺•): The intact molecule with one electron removed.

Loss of Ethoxy Radical: Cleavage of the O-CH₂ bond results in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) to form the highly stable 4-fluorobenzoyl cation. This is often the base peak in the spectrum. pharmacy180.com

Loss of Carbon Monoxide: The 4-fluorobenzoyl cation can subsequently lose a neutral CO molecule (28 Da) to yield the 4-fluorophenyl cation.

Loss of Ethylene (B1197577): A McLafferty rearrangement can lead to the loss of a neutral ethylene molecule (C₂H₄, 28 Da) to form a benzoic acid radical cation.

HRMS also provides an isotopic abundance profile. The relative intensity of the M+1 peak, which arises from the natural abundance of the ¹³C isotope, can be used to confirm the number of carbon atoms in the molecule, further validating the proposed molecular formula. epfl.ch

| Ion/Fragment | Proposed Formula | Calculated Exact Mass (m/z) |

| Molecular Ion [M]⁺• | [C₁₅H₁₃FO₂]⁺• | 244.0899 |

| [M - •OCH₂CH₃]⁺ | [C₇H₄FO]⁺ | 123.0246 |

| [M - •OCH₂CH₃ - CO]⁺ | [C₆H₄F]⁺ | 95.0297 |

| [M - C₂H₄]⁺• | [C₁₃H₉FO₂]⁺• | 216.0586 |

Note: The data in this table represent the calculated exact masses for the parent ion and its major theoretical fragments.

Theoretical and Computational Investigations of 4 Fluorophenyl 4 Ethylbenzoate

Quantum Chemical Calculations: Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods are crucial for determining a molecule's stable geometry, vibrational modes, and the distribution and energy of its molecular orbitals.

Density Functional Theory (DFT) has become a standard and powerful tool for investigating the properties of aromatic esters due to its favorable balance between computational cost and accuracy. For molecules like 4-Fluorophenyl 4-ethylbenzoate (B1233868), DFT calculations are instrumental in several key areas:

Geometry Optimization: DFT methods, such as B3LYP or B3PW91, paired with basis sets like 6-31G* or the more extensive 6-311++G**, are used to find the molecule's lowest energy structure. researchgate.net These calculations determine the precise bond lengths, bond angles, and dihedral angles that define the three-dimensional arrangement of the atoms. For aromatic esters, the planarity of the phenyl rings and the orientation of the ester group are critical structural parameters that are accurately predicted by these methods.

Vibrational Frequencies: Once the optimized geometry is obtained, the same level of theory can be used to calculate the molecule's vibrational frequencies. These theoretical frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated vibrational spectra (Infrared and Raman) can be compared with experimental data to confirm the structural assignments and to understand the nature of the chemical bonds. researchgate.net For instance, the characteristic carbonyl (C=O) stretching frequency is a key vibrational mode analyzed in esters.

Electronic Properties (HOMO-LUMO Analysis): The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. In aromatic esters, the HOMO is typically localized on the electron-rich aromatic rings, while the LUMO may be centered on the carbonyl group and the adjacent phenyl ring. The introduction of a fluorine atom, as in 4-Fluorophenyl 4-ethylbenzoate, is expected to influence the energies of these orbitals due to its high electronegativity.

To illustrate the typical electronic properties derived from DFT calculations for this class of compounds, the following interactive table presents representative HOMO and LUMO energies for phenyl benzoate (B1203000), a structurally similar compound.

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Phenyl Benzoate | B3LYP/6-311++G | -6.89 | -0.75 | 6.14 |

| Phenyl Benzoate | MP2/6-311++G | -7.12 | -0.43 | 6.69 |

Data based on calculations for the related compound Phenyl Benzoate as specific values for this compound are not available in the cited literature. researchgate.net

For even greater accuracy, particularly for electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) can be employed. While computationally more demanding than DFT, MP2 calculations can provide a more refined description of electron correlation effects, which can be important for accurately determining rotational barriers and intermolecular interaction energies. researchgate.net Studies on phenyl benzoate have shown that MP2 methods, in conjunction with large basis sets, yield geometric parameters that are in excellent agreement with experimental data. researchgate.net

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound arises from the rotation around several single bonds, particularly the C-O and C-C bonds connecting the ester group to the phenyl rings. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

Torsional scans are performed by systematically varying a specific dihedral angle and calculating the energy at each step, while allowing the rest of the molecule to relax. This generates a potential energy curve that reveals the energy minima (stable conformers) and maxima (transition states).

For phenyl benzoate, theoretical studies have focused on the torsion around the Ph-O and Ph-C bonds. researchgate.net The rotational barriers are influenced by a combination of steric hindrance and electronic effects, such as the extent of π-conjugation across the ester linkage. While DFT methods can provide a good qualitative shape for the potential energy curves, they sometimes underestimate the heights of the rotational barriers compared to experimental data or higher-level ab initio calculations. researchgate.net

The following table provides an example of calculated rotational barriers for the related phenyl benzoate molecule.

| Torsional Motion | Method/Basis Set | Calculated Rotational Barrier (kcal/mol) |

| Phenyl Torsion (Ph-O) | B3LYP/6-31+G | ~2.5 |

| Phenyl Torsion (Ph-C) | B3LYP/6-31+G | ~1.5 |

Data is illustrative and based on studies of Phenyl Benzoate. researchgate.net The presence of the ethyl group and the fluorine atom in this compound would likely modify these values.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at zero Kelvin, molecular dynamics (MD) simulations offer a way to study its dynamic behavior at finite temperatures. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

For a molecule like this compound, MD simulations, typically using classical force fields like OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom), can be used to:

Explore the conformational space and the transitions between different conformers in a solvent or in the condensed phase.

Calculate thermodynamic properties such as density and heats of vaporization. acs.orgnih.gov

Study intermolecular interactions and the structure of the liquid state or solutions. acs.orgnih.gov

Studies on families of aromatic ester solvents have successfully used MD simulations to understand their liquid-state properties and have found that these systems are often characterized by complex structures arising from significant intermolecular forces, primarily of a dipolar nature. acs.orgnih.gov Such simulations would be invaluable for understanding how molecules of this compound interact with each other and with their environment.

Simulation of Intermolecular Interactions in Condensed Phases (e.g., crystal packing, liquid crystalline phases)

The arrangement of molecules in solid (crystal) and liquid crystalline phases is governed by a delicate balance of intermolecular interactions. For this compound, these interactions include van der Waals forces, dipole-dipole interactions arising from the polar ester and C-F bonds, and potential π-π stacking between the aromatic rings.

Computational simulations, primarily using molecular dynamics (MD) and quantum chemical methods like Density Functional Theory (DFT), can model these interactions to predict the most stable crystal packing. Studies on similar fluorinated phenyl benzoates and other fluorinated aromatic compounds have shown that fluorine substitution significantly influences solid-state organization. acs.org While strong interactions like C-H···O hydrogen bonds often dominate, weaker C-H···F contacts and F···F interactions also play a relevant role in determining the final crystal structure. acs.org The interplay between the electron-rich π-system of the benzene (B151609) rings and the electron-withdrawing fluorine atom can lead to specific π-π stacking arrangements, which are crucial for the stability of the crystal lattice. acs.org

In the context of liquid crystalline phases, which are common for rod-shaped molecules like phenyl benzoates, simulations can predict the orientational order and phase transition temperatures. tandfonline.com DFT calculations on analogous liquid crystal molecules have been used to determine geometric and thermal parameters, correlating molecular planarity and dipole moments with the stability of mesophases. tandfonline.comresearchgate.net For this compound, the linear shape combined with the transverse dipole moment from the fluorine atom could favor the formation of nematic or smectic phases, a hypothesis that can be rigorously tested through computational modeling.

Dynamics of Self-Assembly Processes and Aggregate Formation

Beyond stable condensed phases, molecules can form transient or stable aggregates in solution through self-assembly. This process is critical in various chemical and biological systems. For this compound, self-assembly would be driven by a combination of hydrophobic effects and specific intermolecular interactions, such as π-stacking.

Molecular dynamics simulations are the primary tool for investigating these dynamic processes. rsc.orgchemrxiv.org By simulating a system of multiple molecules in a solvent over time, one can observe the spontaneous formation of aggregates and analyze the pathways and kinetics of this assembly. rsc.orgsemanticscholar.org For instance, studies on peptide self-assembly show a process that begins with small aggregate formation, followed by their combination into larger structures. rsc.org A similar multi-step process could be anticipated for this compound. The simulations can reveal the critical concentration for aggregation and the preferred orientation of molecules within the aggregates, such as the T-shaped or parallel-displaced π-stacking modes. rsc.org

Coarse-grained and atomistic MD simulations on similar systems have provided molecular-level insight into how specific interactions guide the self-assembly into larger, ordered superstructures. chemrxiv.org Such simulations for this compound could predict how it might behave in complex environments, for example, its interaction with nanoparticles or biological membranes. rsc.org

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations, which are based on quantum mechanics, allow for the accurate prediction of spectroscopic properties. This is invaluable for validating experimental results and interpreting complex spectra.

Computational NMR and IR Spectral Prediction for Experimental Validation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental techniques for structure elucidation.

NMR Spectroscopy: Computational methods, particularly DFT, can predict the chemical shifts (δ) of ¹H, ¹³C, and ¹⁹F nuclei with high accuracy. mdpi.comfrontiersin.org The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus using methods like the Gauge-Independent Atomic Orbital (GIAO) method. scielo.org.za For this compound, predicting the ¹⁹F NMR chemical shift is particularly important. The chemical shift of fluorine is highly sensitive to its electronic environment, making it a powerful probe for intermolecular interactions. nih.gov Comparing calculated shifts with experimental data can confirm the molecular conformation in solution. nih.gov

IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different modes of molecular motion. DFT calculations can predict these frequencies and their corresponding intensities. scielo.org.zaresearchgate.net By calculating the harmonic vibrational frequencies for the optimized structure of this compound, a theoretical IR spectrum can be generated. scielo.org.za This theoretical spectrum is crucial for assigning the peaks in an experimental spectrum to specific bond stretches and bends, such as the characteristic C=O stretch of the ester group, the C-F stretch, and various aromatic C-H and C=C vibrations. researchgate.net

Table 1: Predicted Spectroscopic Data for this compound (Illustrative) Note: These are representative values based on typical computational results for similar structures and are not from a specific experimental study on this exact compound.

| Parameter | Predicted Value Range | Method |

|---|---|---|

| ¹³C NMR (ppm) | ||

| Carbonyl (C=O) | 164-168 ppm | DFT/GIAO |

| C-F | 160-165 ppm (d, J ≈ 250 Hz) | DFT/GIAO |

| Aromatic C-O | 148-152 ppm | DFT/GIAO |

| Aromatic C-H | 115-135 ppm | DFT/GIAO |

| Ethyl CH₂ | 28-32 ppm | DFT/GIAO |

| Ethyl CH₃ | 13-16 ppm | DFT/GIAO |

| ¹⁹F NMR (ppm) | -110 to -120 ppm | DFT/GIAO |

| IR Frequencies (cm⁻¹) | ||

| C=O Stretch | 1720-1740 cm⁻¹ | DFT/B3LYP |

| C-O Stretch | 1250-1280 cm⁻¹ | DFT/B3LYP |

| C-F Stretch | 1200-1240 cm⁻¹ | DFT/B3LYP |

Prediction of UV-Vis Electronic Excitation Spectra and Photophysical Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a standard method for predicting the electronic absorption spectra of molecules. dergipark.org.trresearchgate.net The calculation provides the excitation energies (which correspond to the absorption wavelength, λ_max) and the oscillator strengths (which relate to the intensity of the absorption). researchgate.net

For this compound, the main electronic transitions are expected to be π → π* transitions associated with the phenyl and benzoate chromophores. nih.gov TD-DFT calculations can predict the λ_max for these transitions and analyze the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's electronic excitability and chemical reactivity. scielo.org.zaresearchgate.net Studies on related phenyl benzoate derivatives have shown that such calculations can successfully correlate with experimental UV-Vis spectra. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemical Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build statistical models that correlate the chemical structure of molecules with their physical, chemical, or biological properties. researchgate.netacs.org The goal is to predict the properties of new or untested compounds based on a set of calculated molecular descriptors.

For this compound, a QSPR model could be developed to predict a variety of properties. For example, by gathering experimental data on properties like boiling point, solubility, or liquid crystal transition temperatures for a series of related benzoate esters, a model can be constructed. qsardb.org

The process involves:

Data Set Collection: Assembling a group of molecules with known property values.

Descriptor Calculation: Using software to calculate a large number of numerical descriptors for each molecule that encode structural, electronic, and topological information.

Model Building: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to create a mathematical equation linking the descriptors to the property. acs.org

Validation: Testing the model's predictive power on an external set of compounds not used in the model-building process. acs.org

For instance, a QSPR model could predict the atmospheric persistence of this compound by correlating its structural descriptors with known reaction rate constants of similar compounds with atmospheric radicals. acs.orgresearchgate.net Such models provide valuable predictive insights, guiding the design of new materials with desired properties.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Benzene |

Reactivity and Derivatization Chemistry of 4 Fluorophenyl 4 Ethylbenzoate

Hydrolysis Kinetics and Mechanism under Varied Conditions

In the presence of a strong acid, the hydrolysis of 4-Fluorophenyl 4-ethylbenzoate (B1233868) is accelerated. The mechanism is a reversible process, typically following the AAC2 pathway (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular).

The reaction proceeds through the following steps:

Protonation of the Carbonyl Oxygen : The acid catalyst (e.g., H₃O⁺) protonates the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Water : A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer : A proton is transferred from the oxonium ion part of the intermediate to the 4-fluorophenoxy group, making it a better leaving group (4-fluorophenol).

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating 4-fluorophenol (B42351).

Deprotonation : The protonated carboxylic acid is deprotonated by a water molecule to yield 4-ethylbenzoic acid and regenerate the acid catalyst.

The rate of acid-catalyzed hydrolysis is influenced by the electronic nature of the substituents. For AAC2 hydrolysis, the catalytic order of strong acids is generally H₂SO₄ ~ HCl > HClO₄. researchgate.net While specific kinetic data for 4-Fluorophenyl 4-ethylbenzoate is not extensively documented, studies on related benzohydroxamic acids show a changeover from an A-2 mechanism at low acidities to an A-1 mechanism at high acidities. researchgate.net

Table 1: Factors Influencing Acid-Catalyzed Hydrolysis of this compound

| Factor | Effect on Reaction Rate | Rationale |

|---|---|---|

| Acid Concentration | Increases | Higher concentration of the catalyst (H₃O⁺) accelerates the initial protonation step. |

| Temperature | Increases | Provides the necessary activation energy for the reaction to proceed faster. |

| Water Concentration | Increases | As a reactant, a large excess of water shifts the equilibrium towards the products (hydrolysis). |

| Steric Hindrance | Decreases | Bulky groups around the ester functionality can hinder the nucleophilic attack by water. |

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that is typically faster than acid-catalyzed hydrolysis. The mechanism is classified as BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). epa.gov

The mechanism involves:

Nucleophilic Attack : A hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate with a negative charge on the oxygen.

Elimination of the Leaving Group : The intermediate collapses, and the C-O bond of the ester cleaves, expelling the 4-fluorophenoxide anion as the leaving group. The stability of this leaving group is a key factor in the reaction rate.

Acid-Base Reaction : The 4-fluorophenoxide ion is a relatively stable leaving group. In the final step, the newly formed 4-ethylbenzoic acid quickly donates a proton to the strongly basic 4-fluorophenoxide or another hydroxide ion, forming the carboxylate salt and 4-fluorophenol. This final, irreversible deprotonation drives the reaction to completion.

The rate of base-catalyzed hydrolysis is highly dependent on the stability of the leaving group. Phenyl benzoates, which release a resonance-stabilized phenoxide ion, hydrolyze rapidly. nih.gov The presence of the electron-withdrawing fluorine atom on the phenoxide leaving group further stabilizes the negative charge through its inductive effect, which is expected to increase the hydrolysis rate compared to unsubstituted phenyl benzoate (B1203000).

Table 2: Comparative Half-Lives for Base-Catalyzed Hydrolysis of Benzoate Esters

| Ester | Leaving Group | Relative Hydrolysis Rate | Factors Affecting Rate |

|---|---|---|---|

| Methyl Benzoate | Methoxide (B1231860) | Slower | Less stable alkoxide leaving group. |

| Phenyl Benzoate | Phenoxide | Faster | Resonance-stabilized phenoxide leaving group. nih.gov |

| This compound | 4-Fluorophenoxide | Expected to be faster than Phenyl Benzoate | Inductive electron-withdrawing effect of fluorine stabilizes the phenoxide leaving group. |

Lipases and esterases are enzymes that catalyze the hydrolysis of ester bonds with high specificity and efficiency under mild conditions. These enzymes are widely used in industrial applications for the synthesis of pharmaceuticals and other fine chemicals. nih.gov Lipases, such as those from Candida rugosa (CRL), Candida antarctica lipase (B570770) B (CALB), and Pseudomonas fluorescens (PFL), are known to catalyze the hydrolysis of a wide range of esters, including aryl esters. nih.govmdpi.com

The general mechanism for lipase-catalyzed hydrolysis involves a catalytic triad, typically composed of serine, histidine, and aspartate or glutamate (B1630785) residues in the enzyme's active site.

Acylation Step : The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester substrate to form a tetrahedral intermediate. This intermediate is stabilized by an "oxyanion hole" in the enzyme's active site. The intermediate then collapses to form an acyl-enzyme intermediate, releasing the alcohol/phenol (B47542) component (4-fluorophenol).

Deacylation Step : A water molecule, activated by the histidine residue, acts as a nucleophile and attacks the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which then collapses to release the carboxylic acid (4-ethylbenzoic acid) and regenerate the free enzyme.

The efficiency and selectivity of enzymatic hydrolysis can be influenced by reaction conditions such as temperature, pH, and the solvent system used. nih.govresearchgate.net For instance, elevated temperatures and the presence of organic co-solvents like DMSO can lead to almost exclusive monohydrolysis in di-esters. researchgate.net

Transesterification Reactions with Alcohols and Phenols

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is a key method for converting one ester into another and can be catalyzed by acids, bases, or enzymes. rsc.org

The transesterification of this compound with various alcohols or phenols allows for the synthesis of a diverse range of new esters. The reaction involves the substitution of the 4-fluorophenol moiety with a new alcohol or phenol.

Acid-Catalyzed Transesterification : Similar to acid-catalyzed hydrolysis, the reaction begins with the protonation of the ester's carbonyl oxygen. The incoming alcohol then acts as a nucleophile. The reaction is reversible and requires a large excess of the new alcohol to be driven to completion.

Base-Catalyzed Transesterification : A strong base deprotonates the incoming alcohol to form a more potent alkoxide nucleophile, which then attacks the ester's carbonyl carbon. This method is highly efficient.

Metal Catalysts : Various metal catalysts, including earth-abundant alkali metal carbonates like K₂CO₃, have been shown to be effective for the transesterification of aryl esters with phenols. rsc.orgresearchgate.netrsc.org These reactions often proceed under simple and environmentally friendly conditions. Other systems, such as acid/halide co-catalysis, have also been developed to facilitate the reaction between unactivated esters and weakly nucleophilic phenols. rsc.org

The scope of the reaction is broad, tolerating a variety of functional groups on both the incoming nucleophile and the ester itself. rsc.orgorganic-chemistry.org

Through transesterification, this compound can serve as a precursor for novel ester derivatives. By reacting it with different substituted phenols, new aryl esters with modified electronic or steric properties can be synthesized.

For example, reacting this compound with a phenol containing an electron-donating group (e.g., 4-methoxyphenol) or an electron-withdrawing group (e.g., 4-cyanophenol) would yield the corresponding 4-methoxyphenyl (B3050149) 4-ethylbenzoate or 4-cyanophenyl 4-ethylbenzoate. This synthetic strategy is valuable for creating libraries of compounds for materials science or medicinal chemistry research. The choice of catalyst is crucial; for instance, K₂CO₃ has been found to be a competent catalyst for such transformations. rsc.org

Table 3: Examples of Potential Transesterification Reactions

| Reactant 1 | Reactant 2 (Nucleophile) | Catalyst | Potential Product |

|---|---|---|---|

| This compound | Phenol | K₂CO₃ | Phenyl 4-ethylbenzoate |

| This compound | 4-Nitrophenol | Acid/Halide rsc.org | 4-Nitrophenyl 4-ethylbenzoate |

| This compound | Ethanol (B145695) | H₂SO₄ | Ethyl 4-ethylbenzoate |

Reactions Involving the Aromatic Moieties

The two aromatic rings of this compound exhibit different reactivities towards common aromatic substitution reactions due to the nature of their substituents.

The ethylbenzoate ring of this compound is subject to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the two substituents on the ring: the ethyl group at the para-position (C4) and the ester group at C1.

The ethyl group is an activating group and an ortho, para-director due to its electron-donating inductive effect. researchgate.netcaltech.edu This means it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles, and directs incoming electrophiles to the positions ortho and para to itself. researchgate.net Conversely, the ester group is a deactivating group and a meta-director. kpi.uaslu.se Its electron-withdrawing nature reduces the electron density of the ring, making it less reactive towards electrophiles, and directs incoming substituents to the meta position. kpi.ua